molecular formula C19H24N2OS B5145172 N-(3-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

N-(3-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

Numéro de catalogue B5145172
Poids moléculaire: 328.5 g/mol
Clé InChI: IHSCAJZDKRZEOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, commonly known as MTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a subtype-selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Mécanisme D'action

MTIP acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and addiction, and the dopamine D3 receptor plays a crucial role in regulating dopamine release in this pathway.
By blocking the dopamine D3 receptor, MTIP reduces the reinforcing effects of drugs of abuse and decreases drug-seeking behavior. Furthermore, MTIP has also been shown to improve cognitive deficits in animal models of schizophrenia by modulating dopamine release in the prefrontal cortex.
Biochemical and Physiological Effects:
MTIP has been shown to have several biochemical and physiological effects in animal models. Studies have shown that MTIP reduces the reinforcing effects of drugs of abuse, decreases drug-seeking behavior, and improves cognitive deficits in animal models of addiction and schizophrenia.
Furthermore, MTIP has also been shown to modulate dopamine release in the prefrontal cortex and improve motor deficits in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

MTIP has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of dopamine release in the mesolimbic pathway. Furthermore, MTIP has been shown to have a low affinity for other dopamine receptor subtypes, reducing the potential for off-target effects.
However, there are also limitations to the use of MTIP in lab experiments. MTIP has a relatively short half-life, which may limit its effectiveness in long-term studies. Furthermore, the synthesis of MTIP is complex and requires several purification steps, which may limit its availability for widespread use.

Orientations Futures

There are several future directions for the study of MTIP. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists that have a longer half-life and are more readily available for use in lab experiments.
Furthermore, the potential therapeutic applications of MTIP in addiction, schizophrenia, and Parkinson's disease warrant further investigation. Future studies should focus on the efficacy and safety of MTIP in human clinical trials, as well as the potential for combination therapies with other drugs.
Conclusion:
In conclusion, MTIP is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. MTIP acts as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in reward processing and addiction. While there are advantages and limitations to the use of MTIP in lab experiments, there are several future directions for the study of this compound, including the development of more potent and selective dopamine D3 receptor antagonists and the investigation of its potential therapeutic applications in human clinical trials.

Méthodes De Synthèse

The synthesis of MTIP involves the reaction of 3-methylphenyl isocyanate with 5-methyl-2-thiophenecarboxylic acid, followed by cyclization with 1-aminopiperidine. The resulting product is then purified through crystallization and recrystallization to obtain MTIP in its pure form.

Applications De Recherche Scientifique

MTIP has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. Studies have shown that MTIP has a high affinity for the dopamine D3 receptor, which plays a crucial role in reward processing and addiction. Therefore, MTIP has been investigated as a potential treatment for addiction to drugs such as cocaine, nicotine, and alcohol.
In addition, MTIP has also been studied for its potential therapeutic applications in schizophrenia and Parkinson's disease. Studies have shown that the dopamine D3 receptor is overexpressed in the prefrontal cortex of patients with schizophrenia, and MTIP has been shown to improve cognitive deficits in animal models of the disease. Furthermore, MTIP has also been investigated as a potential treatment for Parkinson's disease, as the dopamine D3 receptor is involved in the regulation of motor function.

Propriétés

IUPAC Name

N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-7-6-8-16(13-14)20-19(22)21-12-5-3-4-9-17(21)18-11-10-15(2)23-18/h6-8,10-11,13,17H,3-5,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSCAJZDKRZEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCCCC2C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.